2-Azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate 2-Azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.
N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 1022-31-7
VCID: VC0195993
InChI: InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

2-Azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate

CAS No.: 1022-31-7

Impurities

VCID: VC0195993

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

Purity: > 95%

2-Azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate - 1022-31-7

CAS No. 1022-31-7
Product Name 2-Azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate
Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 2-azaniumyl-4-(2-formamidophenyl)-4-oxobutanoate
Standard InChI InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
Standard InChIKey BYHJHXPTQMMKCA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O
Canonical SMILES C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O
Appearance Off-White to Light Beige Solid
Melting Point >149°C
Physical Description Solid
Description N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.
N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid; α-Amino-2-(formylamino)-γ-oxo-Benzenebutanoic Acid; 3-(N-Formylanthraniloyl)alanine; Formylkynurenine; N-Formylkynurenine
PubChem Compound 25245041
Last Modified Nov 11 2021
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